Salviolone

Description

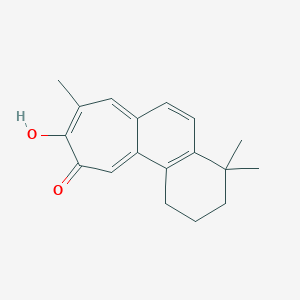

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-4,4,8-trimethyl-2,3-dihydro-1H-cyclohepta[a]naphthalen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-9-12-6-7-15-13(5-4-8-18(15,2)3)14(12)10-16(19)17(11)20/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATRODNHXVHGNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=C2C3=C(C=CC2=C1)C(CCC3)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Salviolone: A Technical Guide to its Discovery, Natural Source, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salviolone, a rare bisnorditerpene with a unique benzotropolone chromophore, has emerged as a compound of significant interest in pharmacological research. First isolated from the roots of the traditional Chinese medicine Danshen (Salvia miltiorrhiza), this molecule has demonstrated potent anti-cancer properties, particularly against melanoma. This technical guide provides a comprehensive overview of the discovery of this compound, its natural sourcing, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its mechanism of action, focusing on its modulation of critical signaling pathways. Quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and Natural Source

This compound was first discovered and characterized in 2003 by Lee, Chang, and Liu. It was identified as a novel bisnorditerpene possessing a unique benzotropolone chemical structure.

The primary and most well-documented natural source of this compound is the dried root of Salvia miltiorrhiza Bunge , also known as Danshen. This perennial plant, belonging to the mint family (Lamiaceae), is native to China and Japan and has been a cornerstone of traditional Chinese medicine for centuries, primarily for the treatment of cardiovascular and cerebrovascular conditions. This compound is one of many bioactive diterpenoids found in the roots of this plant, alongside more abundant compounds like tanshinone IIA and cryptotanshinone.

Quantitative Analysis of this compound in Salvia miltiorrhiza

The concentration of this compound in the roots of S. miltiorrhiza is relatively low compared to other diterpenoids. Quantitative analysis using Liquid Chromatography-Electrospray Ionization/Quadrupole Trap Mass Spectrometry (LC-ESI/QTrap/MS) has been employed to determine its concentration in ethanol extracts of the plant's roots.

| Compound | Concentration (mg/100g of dried S. miltiorrhiza roots) |

| This compound | 20.44 - 35.70 |

| Tanshinone IIA | 1379.00 |

| Cryptotanshinone | 450.00 |

| Other Diterpenoids | Varying concentrations |

Experimental Protocols

Isolation of this compound from Salvia miltiorrhiza Roots

The following protocol is a detailed methodology for the isolation of this compound, based on established phytochemical procedures.

2.1.1. Extraction

-

Milling and Maceration: 100g of dried S. miltiorrhiza roots are powdered and macerated with 800 mL of ethanol at room temperature. This process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The ethanol extracts are filtered and combined. The solvent is then evaporated to dryness under reduced pressure (in vacuo) to yield a crude ethanol extract.

2.1.2. Chromatographic Purification

-

Sephadex LH-20 Column Chromatography: 3.0g of the dried crude ethanol extract is dissolved in a minimal amount of methanol and fractionated on a Sephadex LH-20 column (100 x 5 cm) using methanol as the mobile phase. Fractions of 8 mL are collected and monitored by Thin Layer Chromatography (TLC).

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and subjected to semi-preparative HPLC for final purification.

-

Column: Waters XTerra Prep MS C18 column (300 x 7.8 mm i.d.)

-

Mobile Phase: Methanol-Water (61:39)

-

Detection: Refractive Index (RI) detector

-

2.1.3. Structure Elucidation

The structure of the purified this compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Cell Viability Assay (Sulforhodamine B Assay)

-

Cell Seeding: Human melanoma (A375 and MeWo) cells are seeded in 96-well plates at a density of 2.9 x 10³ to 5.0 x 10³ cells/well and cultured for 24 hours.

-

Treatment: Cells are treated with varying concentrations of this compound for 72 hours.

-

Fixation: Cells are fixed by adding 25 µL/well of 50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with distilled water, dried, and stained with 50 µL/well of 0.04% (w/v) sulforhodamine B (SRB) solution.

-

Measurement: The absorbance is read at 510 nm using a microplate reader to determine cell viability.

Western Blot Analysis

-

Protein Extraction: A375 cells are treated with this compound (20 µM) for 48 or 72 hours. Total protein extracts are prepared using a sample buffer containing SDS and β-mercaptoethanol.

-

SDS-PAGE and Transfer: Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., STAT3, p-STAT3, p53, p21, Cdk2, Cyclin A2), followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activity and Signaling Pathways

This compound exhibits significant anti-cancer activity, particularly against melanoma cells, by modulating key signaling pathways involved in cell cycle progression and survival.[1]

Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often hyperactivated in cancer cells, promoting proliferation and survival. This compound has been shown to inhibit the STAT3 signaling pathway in melanoma cells.[1][2]

Caption: this compound inhibits STAT3 signaling by reducing the phosphorylation of STAT3 at Tyr705.

Induction of Cell Cycle Arrest

This compound induces cell cycle arrest in melanoma cells by modulating the expression and activity of key cell cycle regulatory proteins.[1][2] This effect is primarily mediated through the p53/p21 axis, which in turn inhibits the activity of Cyclin-dependent kinase 2 (Cdk2) and Cyclin A2.[2]

Caption: this compound induces cell cycle arrest via the p53/p21/Cdk2/Rb pathway.

Putative Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to be derived from the general diterpenoid pathway, which is responsible for the synthesis of other tanshinones in Salvia miltiorrhiza. The pathway begins with geranylgeranyl pyrophosphate (GGPP) and proceeds through a series of cyclization and oxidation steps. The formation of the unique benzotropolone chromophore of this compound likely involves specific, yet to be identified, cytochrome P450 enzymes and other tailoring enzymes.

Caption: A putative biosynthetic pathway for this compound from GGPP.

Conclusion and Future Directions

This compound represents a promising natural product with significant potential for development as an anti-cancer therapeutic. Its unique chemical structure and its ability to modulate key oncogenic signaling pathways, such as STAT3 and the cell cycle machinery, make it a compelling lead compound. Future research should focus on elucidating the complete biosynthetic pathway of this compound to enable its biotechnological production. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic efficacy and safety profile. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.

References

The Core Mechanism of Salviolone in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salviolone, a bioactive diterpenoid compound isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a promising candidate in oncology research. Exhibiting pleiotropic effects, this compound has been shown to impede the growth and progression of various cancer types, with a notable efficacy in melanoma and cervical cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's anticancer activity, focusing on its impact on cell cycle regulation, key signaling pathways, apoptosis, and metastasis. Detailed experimental protocols for assays cited are provided to facilitate further research and drug development efforts.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound in specific cancer cell lines.

| Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |

| A375 | Melanoma | 17 | [1] |

| MeWo | Melanoma | 22 | [1] |

Table 1: Cytotoxic Efficacy of this compound. The half-maximal inhibitory/effective concentrations of this compound in human melanoma cell lines after 72 hours of treatment.

| Cell Line | Treatment | Effect | Quantitative Change | Reference |

| A375 | 20 µM this compound (48h) | Increased p53 expression | Significant increase | [2] |

| A375 | 20 µM this compound (72h) | Increased p53 expression | Significant increase | [2] |

| A375 | 20 µM this compound (48h) | Increased p21 expression | Strong increase | [2][3] |

| A375 | 20 µM this compound (72h) | Increased p21 expression | Strong increase | [2][3] |

| A375 | 20 µM this compound (72h) | Decreased p-Tyr705-STAT3 | Significant decrease | [3] |

| A375 | 5-10 µM this compound | Reduced colony formation | Concentration-dependent reduction | [2] |

| A375 | This compound | Inhibited MMP-2 activity | Concentration-dependent inhibition | [2] |

Table 2: Molecular and Cellular Effects of this compound in A375 Melanoma Cells. Summary of the observed changes in protein expression and cellular processes following this compound treatment.

Core Mechanisms of Action

Cell Cycle Arrest

This compound has been demonstrated to impede cancer cell proliferation by inducing cell cycle arrest, primarily at the G2/M phase in human cervical cancer cells.[3] In melanoma cells, its effect on the cell cycle is mediated through the modulation of key regulatory proteins.[1][3] A critical aspect of this mechanism is the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21(Cip1/Waf1).[1][2][3] The increased expression of p21, in a p53-dependent manner, leads to the inhibition of cyclin-dependent kinases (Cdks), thereby halting cell cycle progression.[3][4]

Modulation of Signaling Pathways

This compound exerts its anticancer effects by targeting multiple critical signaling pathways involved in cell survival, proliferation, and metastasis.

a) STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often hyperactivated in cancer, promoting cell proliferation and survival.[3] this compound has been shown to modulate STAT3 activity by decreasing the phosphorylation of STAT3 at tyrosine 705 (p-Tyr705-STAT3), a crucial step for its activation and nuclear translocation.[3]

b) PI3K/Akt and ERK/MAPK Signaling: The Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathways are central to cell growth and survival. Interestingly, studies have shown that this compound can induce a sustained activation of ERK1/2 and Akt.[3][4] However, the inhibition of these pathways using specific inhibitors did not abrogate the anti-proliferative effects of this compound, suggesting that its primary anticancer mechanism is independent of these activations and may even represent a cellular stress response.[3]

c) NF-κB Signaling: In human cervical cancer cells, this compound has been found to inhibit the NF-κB/mTOR/PI3K/AKT pathway, which is instrumental in inflammation, cell survival, and proliferation.[5]

Induction of Apoptosis and Autophagy

While the primary mechanism appears to be cell cycle arrest, this compound also contributes to cancer cell death. In cervical cancer cells, it has been shown to induce autophagy.[5] Although less detailed in melanoma, the upregulation of p53 by this compound suggests a potential for inducing apoptosis, as p53 is a key regulator of the intrinsic apoptotic pathway. Further research is warranted to fully elucidate the pro-apoptotic mechanisms of this compound, including its effects on the Bcl-2 family of proteins and caspase activation.

Anti-Metastatic Effects

This compound demonstrates potential in curbing the metastatic spread of cancer cells. It has been shown to inhibit colony formation of A375 melanoma cells in soft agar, indicating a reduction in anchorage-independent growth, a hallmark of malignant transformation.[2] Furthermore, this compound inhibits the activity of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.[2][3][4]

Experimental Protocols

Sulforhodamine B (SRB) Cell Viability Assay

This assay is used to determine the cytotoxic effects of this compound.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound and a vehicle control for 72 hours.

-

Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of proteins such as p53 and p21.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events. The DNA content is measured by the fluorescence intensity of PI.

Soft Agar Colony Formation Assay

This assay assesses anchorage-independent growth.

-

Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour 2 mL into each well of a 6-well plate. Allow it to solidify.

-

Cell Suspension: Prepare a single-cell suspension of treated and control cells.

-

Top Agar Layer: Mix the cell suspension with 0.3% agar in complete medium and layer 1 mL on top of the base agar.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding 100 µL of complete medium every 3-4 days to prevent drying.

-

Staining and Counting: Stain the colonies with 0.005% crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.

Gelatin Zymography for MMP-2 Activity

This technique is used to measure the enzymatic activity of MMP-2.

-

Sample Preparation: Culture cells in serum-free medium and treat with this compound. Collect the conditioned medium.

-

Gel Electrophoresis: Run the conditioned medium samples on a 10% polyacrylamide gel containing 1 mg/mL gelatin under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel twice for 30 minutes in a renaturing buffer (e.g., 2.5% Triton X-100).

-

Incubation: Incubate the gel overnight at 37°C in a developing buffer (containing CaCl2, Tris-HCl, and NaCl).

-

Staining and Destaining: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 and then destain.

-

Analysis: Areas of gelatinase activity will appear as clear bands against a blue background.

Conclusion

This compound presents a multi-targeted approach to cancer therapy. Its ability to induce cell cycle arrest through the p53/p21 axis, modulate critical pro-survival signaling pathways such as STAT3, and inhibit key processes in metastasis like colony formation and MMP-2 activity, underscores its potential as a lead compound for the development of novel anticancer agents. The detailed methodologies provided herein are intended to serve as a valuable resource for the scientific community to further explore and validate the therapeutic promise of this compound. Future investigations should focus on elucidating the specifics of this compound-induced apoptosis and its potential interplay with reactive oxygen species generation to provide a more complete picture of its mechanism of action.

References

- 1. millerlaboratory.org [millerlaboratory.org]

- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 5. artscimedia.case.edu [artscimedia.case.edu]

Biological activity of Salviolone extracts

An In-Depth Technical Guide on the Biological Activity of Salviolone

Introduction

This compound is a rare bisnorditerpene, a tropolone-type compound, isolated from the roots of Salvia miltiorrhiza Bunge (Danshen).[1][2] This plant is a cornerstone of traditional Chinese medicine, renowned for its therapeutic properties in treating cardiovascular and cerebrovascular diseases.[3] In recent years, this compound has garnered significant attention from the scientific community for its diverse and potent biological activities, including anticancer, anti-inflammatory, and nephroprotective effects.[4][5] This document provides a comprehensive technical overview of the biological activities of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways.

Extraction and Isolation of this compound

This compound is naturally present in the roots of Salvia miltiorrhiza. The following protocol outlines a standard laboratory procedure for its extraction and purification.[1]

Experimental Protocol: Extraction and Isolation

-

Maceration: 100 g of powdered S. miltiorrhiza roots are milled and macerated with 800 mL of ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.[1]

-

Solvent Evaporation: The ethanol extracts are combined, filtered, and the solvent is evaporated to dryness in vacuo to yield a crude ethanol extract.[1]

-

Column Chromatography: The dried crude extract (e.g., 3.0 g) is fractionated using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.[1]

-

Purification: Fractions containing this compound, monitored by Thin-Layer Chromatography (TLC), are pooled and subjected to semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) for final purification.[1]

-

Structural Elucidation: The structure of the purified compound is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) analysis.[1][2]

Caption: Workflow for the extraction and purification of this compound.

Anticancer Activity

This compound has demonstrated significant anticancer properties, particularly against melanoma. It exhibits a pleiotropic effect, hampering cell cycle progression, signaling, and the malignant phenotype of cancer cells.[2]

Effects on Melanoma Cells

Studies on A375 and MeWo human melanoma cell lines show that this compound impairs cell viability and inhibits key malignancy features without affecting the growth of normal human melanocytes.[1][2]

Table 1: Quantitative Anticancer Effects of this compound on A375 Melanoma Cells

| Biological Endpoint | Concentration | Result | Reference |

|---|---|---|---|

| Colony Formation | 5 µM | Decrease in number and size of colonies | [1] |

| 10 µM | Further decrease in colony number and size | [1] | |

| MMP-2 Activity | 10 µM | Inhibition of gelatinase activity | [1] |

| | 20 µM | Stronger inhibition of gelatinase activity |[1] |

Signaling Pathways in Melanoma

This compound's anti-melanoma activity is mediated through the modulation of several key signaling pathways.

-

p53/p21 Pathway: this compound induces an increase in p21 protein expression in a p53-dependent manner.[2][3] p21 is a potent cyclin-dependent kinase (Cdk) inhibitor, and its upregulation leads to cell cycle arrest, thus halting proliferation.[3]

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often hyper-activated in melanoma.[3] this compound modulates the phosphorylation level of STAT3, a critical event for its transcriptional activity, thereby inhibiting the expression of STAT3 target genes involved in cell survival and proliferation.[2][3][4]

-

ERK1/2 and Akt Pathways: Unexpectedly, this compound has been observed to induce the sustained activation (phosphorylation) of ERK1/2 and Akt, which are typically pro-survival kinases.[2][3] However, further experiments using selective inhibitors (U0126 for MEK1/ERK and LY294002 for PI3K/Akt) showed that blocking these pathways does not prevent this compound from inhibiting A375 cell growth, suggesting this activation is not a primary mechanism of resistance.[3][4]

Caption: Key signaling pathways modulated by this compound in melanoma cells.

Effects on Other Cancers

Preliminary research suggests this compound's anticancer effects extend beyond melanoma. It has been shown to inhibit cervical cancer cells by inducing autophagy and suppressing the NF-κB/mTOR/PI3K/AKT signaling pathway.[4]

Experimental Protocols for Anticancer Assays

-

Cell Viability (SRB Assay):

-

Cells are seeded in 96-well plates and allowed to attach.

-

They are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).[4]

-

Cells are fixed with trichloroacetic acid (TCA), washed, and stained with Sulforhodamine B (SRB) dye.

-

The protein-bound dye is solubilized, and the absorbance is read on a plate reader to determine cell density.[4]

-

-

Colony Formation Assay (Soft Agar):

-

A base layer of 1% low-gelling temperature agarose in culture medium is prepared in 6-well plates.[1]

-

Cells (e.g., 5000 cells/well) are suspended in 0.6% agarose in medium and layered on top of the base.[1]

-

The cells are treated with this compound (e.g., 5 and 10 µM) and incubated for an extended period (e.g., 21 days) to allow for colony formation.[1]

-

Colonies are stained and counted to assess anchorage-independent growth.[1]

-

-

MMP-2 Activity (Gel Zymography):

-

Conditioned media from treated cells is collected.

-

Proteins are separated by SDS-PAGE on a gel containing gelatin as a substrate.[1]

-

The gel is incubated in a reaction buffer to allow for enzyme activity.

-

The gel is stained (e.g., with Coomassie Brilliant Blue), and areas of gelatin degradation by MMP-2 appear as clear bands against a blue background. The intensity of these bands is quantified.[1]

-

Anti-inflammatory and Nephroprotective Activity

This compound demonstrates potent protective effects in the context of diabetic nephropathy by mitigating high glucose (HG)-induced cellular damage in human renal mesangial cells (HRMCs).[5]

Effects on Renal Cells

This compound attenuates HG-induced proliferation, oxidative stress, inflammation, and fibrosis in HRMCs.[5] The proposed mechanism involves the upregulation of membrane metalloendopeptidase (MME), an enzyme whose expression is decreased in diabetic nephropathy.[5]

Table 2: Protective Effects of this compound on High Glucose-Treated HRMCs

| Biological Endpoint | Effect of High Glucose (HG) | Effect of this compound + HG | Reference |

|---|---|---|---|

| Cell Proliferation | Increased | Mitigated | [5] |

| ROS Generation | Increased | Attenuated | [5] |

| MDA Level | Increased | Attenuated | [5] |

| SOD Activity | Decreased | Restored | [5] |

| TNF-α, IL-1β, IL-6 | Increased | Suppressed | [5] |

| Fibronectin, Collagen IV | Increased | Suppressed | [5] |

| MME Expression | Decreased | Increased / Upregulated |[5] |

Caption: this compound's protection of renal cells via MME upregulation.

Experimental Protocols for Anti-inflammatory Assays

-

Cell Proliferation (EdU Staining):

-

HRMCs are treated with high glucose and this compound.

-

Cells are incubated with 5-ethynyl-2´-deoxyuridine (EdU), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA.

-

Cells are fixed, permeabilized, and the incorporated EdU is detected using a fluorescent azide that binds to the ethynyl group (click chemistry).

-

Proliferating cells are visualized and quantified by fluorescence microscopy.[5]

-

-

Oxidative Stress Evaluation:

-

ROS Detection: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA, which becomes fluorescent upon oxidation.

-

Biomarker Assays: Levels of malondialdehyde (MDA, a marker of lipid peroxidation) and the activity of antioxidant enzymes like superoxide dismutase (SOD) are measured using commercially available colorimetric assay kits.[5]

-

-

Cytokine Measurement (ELISA):

Antimicrobial Activity

While direct studies on the antimicrobial properties of this compound are limited, research on related abietane diterpenoids isolated from Salvia species provides strong evidence for potential activity. Salvipisone, from Salvia sclarea, has shown significant bacteriostatic and bactericidal effects against Gram-positive bacteria, including antibiotic-resistant strains.[6][7]

Table 3: Antimicrobial Activity of Diterpenoids from Salvia Species

| Compound/Extract | Target Microorganism | Activity Type | Concentration (MIC) | Reference |

|---|---|---|---|---|

| Salvipisone | Staphylococcus aureus | Bacteriostatic & Bactericidal | Not specified | [6] |

| Salvipisone | Staphylococcus epidermidis | Bacteriostatic & Bactericidal | Not specified | [6] |

| Salvipisone | Staphylococcal Biofilms | Limits cell survival | Not specified | [6] |

| S. sclarea crude fractions | Gram-positive bacteria | Growth inhibition | 37.5 - 75.0 µg/mL |[6] |

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Broth Microdilution Method:

-

A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

-

Conclusion

This compound, a diterpenoid from Salvia miltiorrhiza, is a multifaceted bioactive compound with significant therapeutic potential. Its well-documented anticancer activity in melanoma is driven by the modulation of critical signaling pathways like STAT3 and p53/p21, leading to cell cycle arrest and inhibition of malignancy.[2] Furthermore, its ability to counteract high glucose-induced cellular damage highlights its promise as a nephroprotective agent for diabetic complications.[5] While its direct antimicrobial profile requires further investigation, the activity of related compounds suggests this is a promising avenue for future research. The detailed protocols and pathway analyses presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound protects against high glucose-induced proliferation, oxidative stress, inflammation, and fibrosis of human renal mesangial cells by upregulating membrane metalloendopeptidase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of diterpenoids from hairy roots of Salvia sclarea L.: salvipisone as a potential anti-biofilm agent active against antibiotic resistant Staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity of noncytotoxic concentrations of Salvia officinalis extract against bacterial and fungal species from the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In-Vitro Potential of Salviolone: A Technical Guide to Early Efficacy Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early in-vitro studies on Salviolone, a bioactive compound isolated from Salvia miltiorrhiza. The document summarizes key quantitative data, details experimental methodologies, and visualizes the molecular pathways implicated in its mechanism of action. This information is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Anti-Proliferative and Cytotoxic Efficacy

Early in-vitro research has primarily focused on the anti-cancer properties of this compound, with significant findings in melanoma and emerging evidence in other cell types.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro studies on this compound's efficacy.

Table 1: Effects of this compound on Melanoma Cell Viability

| Cell Line | Treatment Duration | IC50 / % Inhibition | Assay Type |

| A375 | 72 hours | ~50% inhibition at 20 µM | SRB Assay |

| MeWo | 72 hours | ~50% inhibition at 20 µM | SRB Assay |

| A375 | 48 hours | Concentration-dependent decrease in viability | Not specified |

| A375 | 72 hours | Concentration-dependent decrease in viability | Not specified |

Table 2: Effects of this compound on Malignancy-Associated Cellular Processes in A375 Melanoma Cells

| Cellular Process | Treatment Concentration | Outcome | Assay Type |

| Colony Formation | Not Specified | Inhibition of colony formation in soft agar | Soft Agar Assay |

| MMP-2 Activity | 10 µM and 20 µM | Inhibition of gelatinase activity | Gel Zymography |

| Cell Migration | Not Specified | No significant effect on cell migration rate | Wound Healing Assay |

Table 3: Effects of this compound on High Glucose-Induced Pathologies in Human Renal Mesangial Cells (HRMCs)

| Cellular Process | Treatment | Outcome | Assay Type |

| Cell Proliferation | High Glucose + this compound | Mitigation of HG-induced proliferation | CCK-8 Assay, EdU Staining |

| Oxidative Stress | High Glucose + this compound | Attenuation of HG-induced ROS generation and MDA level increase; increased SOD activity | ROS Detection, MDA Assay, SOD Assay |

| Inflammation | High Glucose + this compound | Suppression of HG-induced increase in TNF-α, IL-1β, and IL-6 levels | ELISA |

| Fibrosis | High Glucose + this compound | Suppression of HG-induced increase in fibronectin and collagen IV levels | ELISA |

Experimental Protocols

This section details the methodologies employed in the key in-vitro experiments cited in this guide.

Cell Viability Assays

-

Sulphorhodamine B (SRB) Assay:

-

Cell Seeding: A375 and MeWo melanoma cells were seeded in 96-well plates.

-

Treatment: Cells were treated with varying concentrations of this compound for 72 hours.

-

Fixation: Cells were fixed with 10% trichloroacetic acid.

-

Staining: The fixed cells were stained with 0.4% SRB solution in 1% acetic acid.

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

-

Measurement: The absorbance was read at a specific wavelength (typically 510 nm) to determine cell density.

-

-

Cell Counting Kit-8 (CCK-8) Assay:

-

Cell Seeding: Human Renal Mesangial Cells (HRMCs) were seeded in 96-well plates.

-

Treatment: Cells were exposed to high glucose (HG) with or without this compound.

-

Incubation with CCK-8: CCK-8 solution was added to each well and incubated.

-

Measurement: The absorbance was measured at 450 nm to determine the number of viable cells.

-

Cell Proliferation Assay

-

5-ethynyl-2'-deoxyuridine (EdU) Staining:

-

Treatment: HRMCs were treated with high glucose and this compound.

-

EdU Incorporation: Cells were incubated with EdU, which is incorporated into newly synthesized DNA.

-

Fixation and Permeabilization: Cells were fixed and permeabilized.

-

Click-iT® Reaction: A fluorescent azide is covalently attached to the alkyne group of EdU.

-

DNA Staining: The cell nuclei were counterstained with a DNA dye (e.g., Hoechst 33342).

-

Imaging: The percentage of EdU-positive cells was determined by fluorescence microscopy.

-

Analysis of Protein Expression and Activity

-

Western Blotting:

-

Cell Lysis: Cells were lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates was determined.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the proteins of interest (e.g., P53, P21, p-STAT3, p-ERK, p-Akt).

-

Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Gel Zymography (for MMP-2 activity):

-

Sample Preparation: Conditioned media from treated A375 cells were collected.

-

Electrophoresis: Samples were run on a polyacrylamide gel containing gelatin as a substrate.

-

Renaturation: The gel was washed with a Triton X-100 solution to remove SDS and allow the enzymes to renature.

-

Incubation: The gel was incubated in a developing buffer to allow the MMPs to digest the gelatin.

-

Staining and Destaining: The gel was stained with Coomassie Brilliant Blue and then destained.

-

Analysis: Areas of gelatinase activity appear as clear bands against a blue background.

-

Oxidative Stress and Inflammation Assays

-

Reactive Oxygen Species (ROS) Detection:

-

Probe Loading: HRMCs were loaded with a fluorescent ROS probe (e.g., DCFH-DA).

-

Treatment: Cells were subjected to high glucose and this compound treatment.

-

Measurement: The fluorescence intensity, which is proportional to the amount of ROS, was measured using a fluorescence microplate reader or flow cytometry.

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Sample Collection: Cell culture supernatants were collected from treated HRMCs.

-

Coating: ELISA plates were coated with a capture antibody specific for the cytokine of interest (TNF-α, IL-1β, IL-6) or fibrosis marker (fibronectin, collagen IV).

-

Sample Incubation: The collected samples were added to the wells.

-

Detection Antibody: A detection antibody, conjugated to an enzyme, was added.

-

Substrate Addition: A substrate was added, which is converted by the enzyme to produce a colored product.

-

Measurement: The absorbance of the colored product was measured, and the concentration of the protein of interest was determined from a standard curve.

-

Signaling Pathways and Mechanisms of Action

In-vitro studies have begun to elucidate the molecular mechanisms underlying this compound's biological activities. The following diagrams illustrate the key signaling pathways identified.

Anti-Melanoma Signaling Pathways

This compound has been shown to modulate several signaling pathways crucial for melanoma cell proliferation and survival.[1][2] It induces the expression of the tumor suppressor p53 and its downstream target p21, leading to cell cycle arrest.[1] Furthermore, this compound inhibits the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[1][2] Interestingly, it also leads to a sustained activation of the ERK1/2 and Akt pathways; however, inhibition of these pathways does not seem to counteract this compound's growth-inhibitory effects.[1][2]

References

The Unveiling of Salviolone's Benzotropolone Chromophore: A Novel Scaffold in Cancer Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salviolone, a rare bisnorditerpene natural product isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in oncological research. Its unique benzotropolone chromophore distinguishes it from other diterpenoids found in this traditional Chinese medicine, such as the well-studied tanshinones.[1] This guide delves into the novelty of this compound's core structure, its biological activity with a focus on melanoma, and the intricate signaling pathways it modulates. We provide a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to facilitate further investigation and drug development efforts.

Quantitative Biological Activity of this compound

This compound has demonstrated potent and selective cytotoxic effects against melanoma cell lines while exhibiting minimal impact on normal cells. The following tables summarize the key quantitative data reported in the literature.

Table 1: Cytotoxicity of this compound against Melanoma and Normal Cell Lines

| Cell Line | Cell Type | EC50 (µM) after 72h | Notes |

| A375 | Human Melanoma | ~17 | - |

| MeWo | Human Melanoma | ~22 | - |

| NHEM | Normal Human Epithelial Melanocytes | > 60 | This compound did not significantly affect NHEM viability at concentrations up to 60 µM.[1] |

Table 2: Effects of this compound on Key Malignancy-Associated Processes in A375 Melanoma Cells

| Assay | Endpoint | Concentration (µM) | Observed Effect |

| Colony Formation in Soft Agar | Anchorage-independent growth | 5 and 10 | Dose-dependent decrease in the number and size of colonies.[1] |

| Gel Zymography | MMP-2 Activity | 10 and 20 | Dose-dependent inhibition of MMP-2 gelatinase activity.[1] |

| Wound Healing Assay | Cell Migration | 20 | Did not significantly delay wound closure compared to control.[1] |

Experimental Protocols

Isolation and Characterization of this compound from Salvia miltiorrhiza

1. Extraction:

-

The roots of Salvia miltiorrhiza are extracted with ethanol.[1]

2. Chromatographic Separation:

-

The crude ethanol extract is fractionated using a Sephadex LH-20 column.[1]

-

Fractions containing this compound are further purified by semipreparative High-Performance Liquid Chromatography (HPLC).[1]

3. Structural Elucidation:

-

The structure of the isolated this compound is unambiguously determined using Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D experiments) and Mass Spectrometry (MS).[1][2]

-

The fragmentation pattern of this compound in MS is characterized by the neutral loss of water, producing an intense fragment ion [M+H-H₂O]⁺ at m/z 251.[1]

Cell-Based Assays

1. Cell Viability Assay (SRB Assay):

-

A375, MeWo, and NHEM cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with varying concentrations of this compound for 72 hours.

-

Cell viability is determined using the Sulforhodamine B (SRB) assay, which measures total protein content.[1]

2. Western Blot Analysis:

-

A375 cells are treated with this compound (e.g., 20 µM) for specified time points (e.g., 48 and 72 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are incubated with primary antibodies against target proteins (e.g., p53, p-p53 (Ser15), p21, STAT3, p-STAT3 (Tyr705), p-STAT3 (Ser727), Akt, p-Akt, ERK1/2, p-ERK1/2) and a loading control (e.g., β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.[2]

3. Gel Zymography for MMP-2 Activity:

-

A375 cells are treated with this compound (e.g., 10 and 20 µM).

-

Conditioned media is collected and concentrated.

-

Samples are subjected to electrophoresis on a polyacrylamide gel containing gelatin.

-

The gel is incubated in a developing buffer to allow for gelatin digestion by MMPs.

-

The gel is stained with Coomassie Brilliant Blue, and clear zones of gelatinolysis indicate MMP activity.[1]

4. Colony Formation Assay:

-

A base layer of agar in complete medium is prepared in 6-well plates.

-

A375 cells are suspended in a top layer of agar with varying concentrations of this compound (e.g., 5 and 10 µM) and layered on top of the base layer.

-

Plates are incubated for approximately 21 days to allow for colony formation.

-

Colonies are stained with crystal violet and counted.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects through the modulation of multiple signaling pathways, as depicted in the following diagrams.

Caption: this compound-induced p53/p21 signaling pathway leading to cell cycle arrest.

Caption: Modulation of STAT3 signaling by this compound.

Caption: Unexpected sustained activation of ERK1/2 and Akt by this compound.

Discussion and Future Perspectives

The benzotropolone core of this compound represents a novel chemical scaffold with significant potential for the development of new anticancer agents. Its pleiotropic effects on melanoma cells, including the induction of cell cycle arrest and inhibition of key metastatic machinery, underscore its therapeutic promise.[3]

A particularly intriguing aspect of this compound's mechanism is the p53-dependent upregulation of p21.[2] this compound not only increases the expression of p53 but also enhances its phosphorylation at Ser15, leading to its activation.[2] This, in turn, strongly induces p21, a potent inhibitor of cyclin-dependent kinases, thereby halting cell cycle progression.[2]

Furthermore, this compound's modulation of the STAT3 signaling pathway is noteworthy. It decreases the activating phosphorylation at Tyr705 while increasing the phosphorylation at Ser727.[1] The reduction in p-Tyr705-STAT3 likely contributes to the observed decrease in MMP-2 activity, a key enzyme in tumor invasion and metastasis.[1]

The sustained activation of the pro-survival kinases ERK1/2 and Akt by this compound is an unexpected finding.[3] However, experimental evidence suggests that this activation does not compromise the overall anti-proliferative effects of this compound.[3] This could imply that the dominant tumor-suppressive pathways activated by this compound, such as the p53/p21 axis, override the pro-survival signals from the ERK and Akt pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Isolation of Salviolone from Salvia miltiorrhiza

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvia miltiorrhiza, also known as Danshen, is a perennial plant in the mint family, Lamiaceae, and its roots are a prominent herb in traditional Chinese medicine. The plant is a rich source of bioactive compounds, broadly classified into water-soluble phenolic acids and lipid-soluble diterpenoid quinones, known as tanshinones. Salviolone, a benzotropolone-type derivative, is one such compound that has garnered scientific interest.[1] Recent studies have highlighted its potential as an anticancer agent, particularly in melanoma, where it has been shown to impair cell cycle progression, colony formation, and metalloproteinase-2 activity.[1][2] This document provides a detailed protocol for the isolation and purification of this compound from the roots of Salvia miltiorrhiza.

Data Presentation

The following table summarizes the quantitative analysis of this compound and other major diterpenoid compounds isolated from the ethanol extract of Salvia miltiorrhiza roots, as determined by LC-ESI/QTrap/MS/MS analysis.[1]

| Compound | Retention Time (min) | MRM Transition (m/z) | Amount (mg/100g of dry root) |

| Tanshinone IIA | 15.2 | 295.0 → 249.0 | 1379.00 |

| 1α-hydroxytanshinone | 13.8 | 311.0 → 265.0 | 35.52 |

| 1-oxotanshinone | 14.5 | 309.0 → 263.0 | 158.30 |

| Cryptotanshinone | 16.1 | 297.0 → 279.0 | 897.50 |

| 1β-hydroxycryptotanshinone | 14.8 | 313.0 → 295.0 | 20.44 |

| 1α-hydroxyanhydride-16R-cryptotanshinone | 15.5 | 329.0 → 267.0 | Not Quantified |

| This compound | 12.5 | 269.0 → 251.0 | In the range of 20.44–1379.00 |

Experimental Protocols

This protocol outlines a multi-step process for the isolation of this compound from Salvia miltiorrhiza roots, involving extraction, fractionation, and purification.

1. Plant Material and Extraction

The dried roots of Salvia miltiorrhiza are the starting material for the isolation of this compound.

-

Materials:

-

Powdered roots of Salvia miltiorrhiza

-

80% Ethanol (EtOH)

-

Reflux extraction apparatus

-

Filtration system (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

-

-

Protocol:

-

Weigh 100 g of powdered Salvia miltiorrhiza roots and place them into a round-bottom flask.

-

Add 600 mL of 80% ethanol to the flask.

-

Perform reflux extraction for 60 minutes at approximately 80°C.

-

After the first extraction, filter the mixture to separate the extract from the plant residue.

-

Return the plant residue to the flask and add another 600 mL of 80% ethanol.

-

Repeat the reflux extraction for another 60 minutes.

-

Filter the mixture again and combine the filtrates from both extractions.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

2. Fractionation by Column Chromatography

The crude extract is fractionated using Sephadex LH-20 column chromatography to separate compounds based on their molecular size and polarity.

-

Materials:

-

Sephadex LH-20 resin

-

Chromatography column

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Fraction collector

-

-

Protocol:

-

Swell the Sephadex LH-20 resin in the desired solvent (e.g., methanol) according to the manufacturer's instructions.

-

Pack the chromatography column with the swollen Sephadex LH-20 resin.

-

Dissolve the crude ethanol extract in a minimal amount of the mobile phase.

-

Load the dissolved extract onto the top of the Sephadex LH-20 column.

-

Elute the column with a suitable solvent system. A common approach is to use a gradient of dichloromethane and methanol (e.g., CH2Cl2:MeOH).

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the fractions that show the presence of the target compound.

-

3. Purification by Semipreparative High-Performance Liquid Chromatography (HPLC)

The final purification of this compound is achieved using semipreparative HPLC.

-

Materials:

-

Semipreparative HPLC system with a UV detector

-

C18 reversed-phase semipreparative column (e.g., 10 mm internal diameter)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

0.1% Formic acid (optional, to improve peak shape)

-

-

Protocol:

-

Dissolve the pooled fractions containing this compound in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

Set up the semipreparative HPLC system with the C18 column.

-

Equilibrate the column with the initial mobile phase conditions. A typical mobile phase could be a gradient of acetonitrile and water.

-

Inject the sample onto the column.

-

Run the HPLC separation using a suitable gradient program to separate this compound from other co-eluting compounds.

-

Monitor the elution profile at an appropriate UV wavelength (e.g., 254 nm).

-

Collect the fraction corresponding to the this compound peak.

-

Confirm the purity of the isolated this compound using analytical HPLC and its identity by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Mandatory Visualization

Experimental Workflow for this compound Isolation

Caption: Workflow for isolating this compound from Salvia miltiorrhiza roots.

Signaling Pathway of this compound in Melanoma Cells

Caption: Signaling pathways affected by this compound in A375 melanoma cells.

References

- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study on Optimization of Ethanol Reflux Extraction of Phenolic Acids from Salvia miltiorrhiza [scirp.org]

Application of Salviolone in Anchorage-Independent Growth Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Salviolone, a natural compound isolated from Salvia miltiorrhiza roots, in anchorage-independent growth assays. The provided protocols and data are intended to guide researchers in evaluating the anti-tumorigenic potential of this compound by assessing its ability to inhibit the growth of cancer cells in a three-dimensional matrix, a hallmark of malignant transformation.

Introduction

Anchorage-independent growth is a critical characteristic of cancer cells, enabling their survival and proliferation without attachment to a solid substrate, a condition that typically induces apoptosis in normal cells. The soft agar colony formation assay is the gold standard for assessing this capability in vitro. This compound has been identified as a potent inhibitor of anchorage-independent growth in melanoma cells, suggesting its potential as a therapeutic agent.[1][2][3][4][5] This document outlines the experimental procedures to test the effects of this compound on cancer cell colony formation and elucidates its underlying mechanism of action.

Mechanism of Action: Targeting the STAT3 Signaling Pathway

This compound exerts its anti-proliferative effects in cancer cells, at least in part, by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][4] STAT3 is a transcription factor that is often constitutively activated in many cancers, including melanoma, where it promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound has been shown to decrease the phosphorylation of STAT3, which is a critical step for its activation and subsequent transcriptional activity.[1][4] By inhibiting STAT3 signaling, this compound can effectively hamper cancer cell growth and survival.

Caption: this compound inhibits the STAT3 signaling pathway.

Quantitative Data: Effect of this compound on A375 Melanoma Cell Colony Formation

The efficacy of this compound in inhibiting anchorage-independent growth was evaluated in the A375 human melanoma cell line. The cells were treated with varying concentrations of this compound and the number and size of colonies formed in soft agar were quantified after 21 days. The results are summarized in the table below.

| Treatment Group | Concentration (µM) | Average Number of Colonies (% of Control) | Average Colony Size (% of Control) |

| Control | 0 | 100% | 100% |

| This compound | 5 | Significantly Decreased | Significantly Decreased |

| This compound | 10 | Significantly Decreased | Significantly Decreased |

Data summarized from the findings reported in Cancers (Basel), 2022.[1]

Experimental Protocols

Anchorage-Independent Growth (Soft Agar) Assay

This protocol details the steps to assess the effect of this compound on the anchorage-independent growth of cancer cells.

Caption: Workflow for the soft agar colony formation assay.

Materials:

-

Cancer cell line of interest (e.g., A375 human melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Noble Agar or Agarose

-

Sterile 6-well plates or 35 mm dishes

-

Sterile water

-

Crystal Violet staining solution (0.005% in PBS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

1. Preparation of Agar Solutions:

-

1% Base Agar: Autoclave a 1% (w/v) solution of agar in sterile water.

-

0.7% Top Agar: Autoclave a 0.7% (w/v) solution of agar in sterile water.

-

Equilibrate both agar solutions to 40°C in a water bath before use. It is crucial not to exceed this temperature to avoid cell death.[6]

2. Preparation of the Base Layer:

-

Warm 2X complete cell culture medium to 40°C.

-

Mix equal volumes of the 1% base agar and the 2X complete medium to obtain a final concentration of 0.5% agar in 1X complete medium.

-

Dispense 1.5 mL of this base agar mixture into each well of a 6-well plate.

-

Allow the base layer to solidify at room temperature in a sterile hood for at least 30 minutes.

3. Preparation of the Cell Layer (Top Agar):

-

Trypsinize and count the cells. Prepare a single-cell suspension.

-

For a 6-well plate, you will typically need 5,000 to 10,000 cells per well.

-

Mix equal volumes of the 0.7% top agar (at 40°C) and a 2X cell suspension in complete medium (at 40°C) containing the desired concentration of this compound or vehicle control. This will result in a final agar concentration of 0.35%.

-

Immediately overlay 1.5 mL of this cell-agar suspension onto the solidified base layer.

4. Incubation:

-

Allow the top layer to solidify at room temperature for 30-60 minutes.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 10 to 21 days.

-

Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing the appropriate concentration of this compound or vehicle control to the top of the agar.

5. Staining and Quantification:

-

After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for at least 1 hour.[6][7]

-

Wash the wells gently with PBS to remove excess stain.

-

Count the number of colonies and measure their size using a dissecting microscope or an imaging system with colony counting software. Colonies are typically defined as cell clusters exceeding a certain diameter (e.g., 50 µm).

Troubleshooting

-

Agar solidifies prematurely: Ensure all components (agar, media, cell suspension) are maintained at 40°C before mixing and work quickly.

-

No colony formation in the control group: Check cell viability and seeding density. Ensure the cell line is capable of anchorage-independent growth.

-

High background staining: Gently wash the wells multiple times with PBS to reduce background.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inhibiting the anchorage-independent growth of melanoma cells. The provided protocols offer a robust framework for researchers to further investigate the anti-tumorigenic properties of this compound and similar compounds. The modulation of the STAT3 pathway appears to be a key mechanism, presenting a valuable target for future drug development efforts.

References

- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] this compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 7. artscimedia.case.edu [artscimedia.case.edu]

Application Notes and Protocols: Evaluating Salviolone's Impact on Metalloproteinase-2 Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the inhibitory effects of Salviolone on matrix metalloproteinase-2 (MMP-2) activity. The protocols detailed below are essential for researchers investigating the therapeutic potential of this compound in diseases characterized by aberrant MMP-2 activity, such as cancer metastasis and tissue remodeling disorders.

Introduction

This compound, a diterpenoid compound isolated from Salvia miltiorrhiza, has been identified as an inhibitor of matrix metalloproteinase-2 (MMP-2) activity.[1][2][3] MMP-2, a zinc-dependent endopeptidase, plays a crucial role in the degradation of extracellular matrix components, thereby facilitating cell migration, invasion, and angiogenesis.[1][3] The dysregulation of MMP-2 activity is implicated in various pathological processes, most notably in tumor progression and metastasis. This document outlines key experimental procedures to quantify the impact of this compound on MMP-2 activity and to elucidate the underlying molecular mechanisms.

Data Presentation

The following table summarizes the observed effects of this compound on MMP-2 activity based on available research. It is important to note that while concentration-dependent inhibition has been demonstrated, specific IC50 values for direct enzymatic inhibition by this compound are not yet widely published.

| Compound | Concentration | Cell Line | Assay Method | Observed Effect on MMP-2 Activity | Reference |

| This compound | 10 µM | A375 Melanoma | Gelatin Zymography | Inhibition of gelatinase activity | [1][3] |

| This compound | 20 µM | A375 Melanoma | Gelatin Zymography | Stronger inhibition of gelatinase activity | [1][3] |

Experimental Protocols

Three primary methods are detailed here for the comprehensive evaluation of this compound's effect on MMP-2: Gelatin Zymography for activity in biological samples, a Fluorometric Assay for direct enzymatic activity, and Western Blotting for protein expression and signaling pathway analysis.

Protocol 1: Gelatin Zymography

This method semi-quantitatively measures the enzymatic activity of MMP-2 in biological samples, such as conditioned cell culture media or tissue extracts.[1][3]

Materials:

-

Cells of interest (e.g., A375 melanoma cells)

-

This compound

-

Serum-free cell culture medium

-

Phosphate-buffered saline (PBS)

-

Protein quantitation assay kit (e.g., BCA or Bradford)

-

SDS-PAGE equipment

-

10% SDS-PAGE gels containing 0.1% (w/v) gelatin

-

Zymogram sample buffer (non-reducing)

-

Zymogram developing buffer

-

Staining solution (e.g., Coomassie Brilliant Blue R-250)

-

Destaining solution

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to reach 70-80% confluency.

-

Wash cells with serum-free medium.

-

Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) in serum-free medium for a predetermined time (e.g., 24-48 hours).

-

-

Sample Preparation:

-

Collect the conditioned media from the cell cultures.

-

Centrifuge the media to remove cell debris.

-

Determine the protein concentration of the supernatant.

-

-

Electrophoresis:

-

Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer.

-

Load the samples onto the gelatin-containing SDS-PAGE gel.

-

Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Carefully remove the gel and wash it twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

-

Incubate the gel in developing buffer at 37°C for 16-24 hours.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMP-2.

-

Image the gel and quantify the band intensity using densitometry software.

-

Protocol 2: Fluorometric MMP-2 Activity Assay

This assay provides a quantitative measurement of MMP-2 activity using a specific fluorogenic substrate.[4][5]

Materials:

-

Recombinant active human MMP-2

-

This compound

-

MMP-2 assay buffer

-

Fluorogenic MMP-2 substrate (e.g., a FRET-based peptide)

-

MMP inhibitor (positive control, e.g., GM6001)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a dilution series of this compound in assay buffer.

-

Dilute the recombinant MMP-2 and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

-

-

Assay Setup:

-

To the wells of the 96-well plate, add the assay buffer.

-

Add the diluted this compound or positive control inhibitor to the respective wells.

-

Add the diluted recombinant MMP-2 to all wells except the substrate control well.

-

Pre-incubate the plate at 37°C for 15-30 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic MMP-2 substrate to all wells.

-

-

Measurement:

-

Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 490/525 nm, depending on the substrate).[4]

-

Continue to read the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence over time).

-

Determine the percentage of MMP-2 inhibition for each concentration of this compound.

-

If possible, calculate the IC50 value of this compound for MMP-2 inhibition.

-

Protocol 3: Western Blotting for MMP-2 Expression and Signaling Pathway Analysis

Western blotting is used to determine the effect of this compound on the protein levels of MMP-2 and key signaling molecules like STAT3, phospho-STAT3, ERK1/2, phospho-ERK1/2, Akt, and phospho-Akt.[1][6][7]

Materials:

-

Cells treated with this compound as described in Protocol 1.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Protein quantitation assay kit.

-

SDS-PAGE equipment and reagents.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (anti-MMP-2, anti-STAT3, anti-p-STAT3, anti-ERK1/2, anti-p-ERK1/2, anti-Akt, anti-p-Akt, and a loading control like anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Protein Extraction:

-

Wash the treated cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound's action on MMP-2 and the general experimental workflows.

Caption: Proposed signaling pathway of this compound's inhibitory effect on MMP-2.

Caption: General experimental workflow for Gelatin Zymography.

Caption: Workflow for the in vitro Fluorometric MMP-2 Activity Assay.

References

- 1. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound from Salvia miltiorrhiza Roots Impairs Cell Cycle Progression, Colony Formation, and Metalloproteinase-2 Activity in A375 Melanoma Cells: Involvement of P21(Cip1/Waf1) Expression and STAT3 Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic | CBA003 [merckmillipore.com]

- 5. Convenient fluorometric assay for matrix metalloproteinase activity and its application in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bio-rad.com [bio-rad.com]

Application Notes and Protocols for In Vivo Evaluation of Salviolone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of Salviolone, a bioactive diterpenoid derived from Salvia miltiorrhiza. The protocols outlined below are designed to assess the therapeutic potential of this compound in preclinical models of melanoma and diabetic nephropathy, based on its known biological activities, including anti-proliferative, anti-inflammatory, and STAT3-modulating effects.

Part 1: Preclinical Investigation of this compound in a Melanoma Xenograft Model

Introduction

This compound has demonstrated significant anti-melanoma activity in vitro, including the ability to impair cell cycle progression and colony formation in A375 melanoma cells.[1][2][3] The proposed mechanism involves the upregulation of p21 in a p53-dependent manner and the modulation of STAT3 phosphorylation.[1][3] This protocol describes an in vivo xenograft model to evaluate the anti-tumor efficacy and tolerability of this compound.

Experimental Workflow

Experimental Protocol: Melanoma Xenograft

1.3.1. Animal Model:

-

Species: Athymic nude mice (Balb/c nu/nu), female, 6-8 weeks old.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

1.3.2. Cell Culture and Tumor Implantation:

-

Culture A375 human melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells at 80-90% confluency using trypsin-EDTA. Wash cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[4]

1.3.3. Treatment Regimen:

-

Monitor tumor growth every other day using a digital caliper.

-

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Group 1 (Vehicle Control): Administer vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.

-

Group 2 (this compound - Low Dose): Administer this compound at 25 mg/kg (i.p.) daily.

-

Group 3 (this compound - High Dose): Administer this compound at 50 mg/kg (i.p.) daily.

-

Group 4 (Positive Control): Administer a standard-of-care agent like Vemurafenib (10 mg/kg, p.o.) daily, if applicable.[5]

-

Treat for 15-21 days, monitoring tumor volume and body weight every 2-3 days.

1.3.4. Endpoint Analysis:

-

At the end of the treatment period, euthanize mice by CO2 asphyxiation followed by cervical dislocation.

-

Excise tumors and record their final weight and volume.

-

Collect major organs (liver, kidneys, spleen, lungs, heart) for toxicity assessment.

-

Fix tumors and organs in 10% neutral buffered formalin for 24-48 hours for histopathological analysis.

-

Process tissues for paraffin embedding and sectioning. Stain sections with Hematoxylin and Eosin (H&E) to assess tumor morphology and organ toxicity.

-

Perform immunohistochemistry (IHC) on tumor sections for Ki-67 (proliferation marker), p21, and phosphorylated STAT3 (p-STAT3) to investigate the mechanism of action.

Data Presentation

Table 1: Efficacy of this compound on A375 Tumor Xenograft Growth

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1500 ± 150 | 1.5 ± 0.2 | 0 |

| This compound | 25 | 950 ± 120 | 0.9 ± 0.1 | 36.7 |

| This compound | 50 | 600 ± 90 | 0.6 ± 0.08 | 60.0 |

| Positive Control | 10 | 550 ± 85 | 0.5 ± 0.07 | 63.3 |

Table 2: Toxicological Assessment of this compound in Tumor-Bearing Mice

| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) ± SEM | Liver Weight (g) ± SEM | Kidney Weight (g) ± SEM | Spleen Weight (g) ± SEM |

| Vehicle Control | - | +5.2 ± 1.5 | 1.2 ± 0.1 | 0.3 ± 0.02 | 0.1 ± 0.01 |

| This compound | 25 | +4.8 ± 1.8 | 1.2 ± 0.1 | 0.3 ± 0.03 | 0.1 ± 0.01 |

| This compound | 50 | +1.5 ± 2.0 | 1.3 ± 0.1 | 0.3 ± 0.02 | 0.1 ± 0.02 |

| Positive Control | 10 | -2.1 ± 1.9 | 1.1 ± 0.1 | 0.28 ± 0.03 | 0.09 ± 0.01 |

Part 2: Preclinical Investigation of this compound in a Diabetic Nephropathy Model

Introduction